molecular formula C8H11NO2S B14036247 2,3-Dimethoxy-4-(methylthio)pyridine

2,3-Dimethoxy-4-(methylthio)pyridine

Cat. No.: B14036247
M. Wt: 185.25 g/mol
InChI Key: WXMKRLNYYLLXQZ-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-4-(methylthio)pyridine is an organic compound with the molecular formula C8H11NO2S It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 3 positions and a methylthio group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-4-(methylthio)pyridine typically involves the introduction of methoxy and methylthio groups onto a pyridine ring. One common method involves the reaction of 2,3-dimethoxypyridine with a methylthiolating agent under controlled conditions. For example, the reaction can be carried out using methylthiol chloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods typically use a packed column reactor with a suitable catalyst to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-4-(methylthio)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dimethoxy-4-(methylthio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-4-(methylthio)pyridine involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where the methoxy groups are replaced by other functional groups. Additionally, the methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which may exhibit different chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxy-5-(methylthio)pyridine: Similar structure but with the methylthio group at the 5 position.

    2,4-Dimethoxy-3-(methylthio)pyridine: Similar structure but with the methoxy groups at the 2 and 4 positions and the methylthio group at the 3 position.

Uniqueness

The presence of both methoxy and methylthio groups on the pyridine ring allows for diverse chemical transformations and the synthesis of a wide range of derivatives .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2,3-dimethoxy-4-methylsulfanylpyridine

InChI

InChI=1S/C8H11NO2S/c1-10-7-6(12-3)4-5-9-8(7)11-2/h4-5H,1-3H3

InChI Key

WXMKRLNYYLLXQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1OC)SC

Origin of Product

United States

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